molecular formula C13H17ClN2O B3133370 N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride CAS No. 387827-21-6

N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride

Cat. No.: B3133370
CAS No.: 387827-21-6
M. Wt: 252.74 g/mol
InChI Key: BYPBRKKVMCDMCR-UHFFFAOYSA-N
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Description

N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride typically involves the following steps:

  • Formation of Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction of a suitable precursor, such as 1,4-diaminobutane.

  • Introduction of Phenyl Group: The phenyl group is introduced through a reaction with a phenyl halide, such as bromobenzene, in the presence of a catalyst.

  • Acetylation: The acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the acetamide with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the tetrahydropyridine ring or the phenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

  • Reduction Products: Reduction can result in the formation of amines or alcohols.

  • Substitution Products: Substitution reactions can yield a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride can be compared with other similar compounds, such as:

  • N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)propionamide hydrochloride

  • N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)butyramide hydrochloride

  • N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)benzamide hydrochloride

These compounds share a similar core structure but differ in the acyl group attached to the phenyl ring. The differences in the acyl group can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-[3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14-8-6-11;/h2-5,9,14H,6-8H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPBRKKVMCDMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride
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N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride
Reactant of Route 3
N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride
Reactant of Route 4
N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride
Reactant of Route 5
N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride
Reactant of Route 6
N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride

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